5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a phenoxyethyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenoxyethyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide, which is then cyclized using an oxidizing agent such as iodine or bromine to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives with modified functional groups.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A related compound with similar structural features but different functional groups.
6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one: Contains a similar phenoxyethyl group but a different core structure.
2-Imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one: Another compound with a phenoxyethyl substituent but different chemical properties.
Uniqueness
5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.
Properties
IUPAC Name |
5-(2-phenoxyethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHXQUSGYQGXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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